

(S)-3-Phenylbutyric Acid: A Chiral Building Block for Asymmetric Synthesis

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Compound of Interest

Compound Name: (S)-3-Phenylbutyric acid

Cat. No.: B1347551

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(S)-3-Phenylbutyric acid is a valuable chiral building block in organic synthesis, prized for its utility in the stereoselective construction of complex molecular architectures. Its phenyl group and chiral center at the β -position make it an important starting material for the synthesis of a variety of biologically active molecules, including pharmaceuticals and natural products.

This technical guide provides an in-depth overview of **(S)-3-phenylbutyric acid**, including its physicochemical properties, enantioselective synthesis, and applications as a chiral synthon. Detailed experimental protocols and quantitative data are presented to assist researchers, scientists, and drug development professionals in utilizing this versatile molecule.

Physicochemical and Spectroscopic Data

(S)-3-Phenylbutyric acid is a liquid at room temperature with a defined optical rotation due to its chiral nature. A summary of its key physical and spectroscopic properties is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ O ₂	
Molecular Weight	164.20 g/mol	
CAS Number	772-15-6	
Appearance	Liquid	
Boiling Point	94-95 °C at 0.3 mmHg	
Density	1.069 g/mL at 20 °C	
Refractive Index	n _{20/D} 1.518	
Optical Rotation	[α] _{20/D} +57±2°, c = 1% in benzene	
InChI Key	ZZEWMYILWXCRHZ-QMMMGPBSA-N	

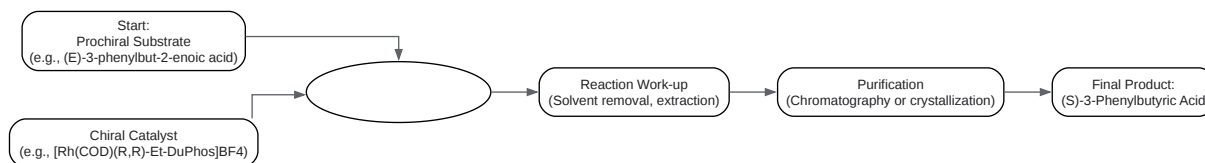
Enantioselective Synthesis of (S)-3-Phenylbutyric Acid

The preparation of enantiomerically pure **(S)-3-phenylbutyric acid** is crucial for its application as a chiral building block. Two primary strategies for its synthesis are asymmetric hydrogenation of a prochiral precursor and enzymatic kinetic resolution of a racemic mixture.

Asymmetric Hydrogenation

Asymmetric hydrogenation of β-aryl-α,β-unsaturated carboxylic acids using chiral transition metal catalysts is a powerful method for the synthesis of chiral β-aryl carboxylic acids. While specific high-yield protocols for **(S)-3-phenylbutyric acid** are proprietary or scattered in the literature, the general approach involves the use of a rhodium or ruthenium catalyst complexed with a chiral phosphine ligand, such as BINAP or its derivatives.^[1]

General Experimental Workflow for Asymmetric Hydrogenation



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Caption: Asymmetric hydrogenation workflow.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining enantiopure **(S)-3-phenylbutyric acid**. This method utilizes lipases to selectively hydrolyze one enantiomer of a racemic ester of 3-phenylbutyric acid, leaving the desired (S)-acid or unreacted (R)-ester in high enantiomeric excess.

Lipases from *Candida antarctica* (CAL-B) and *Pseudomonas cepacia* have shown excellent enantioselectivity in the hydrolysis of racemic ethyl 3-phenylbutanoate.^{[2][3]}

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Ethyl 3-Phenylbutanoate^[2]

- **Reaction Setup:** To a solution of racemic ethyl 3-phenylbutanoate (0.25 mol) in 1500 mL of phosphate buffer (pH 7.0), add 20 g of Amano PS lipase (from *Burkholderia cepacia*).
- **Reaction Execution:** Stir the mixture vigorously at room temperature for 16 hours.
- **Work-up:**
 - Filter the reaction mixture to remove the lipase.
 - Acidify the filtrate to pH 2 with 2 M HCl.
 - Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 x 300 mL).

- The combined organic extracts contain the unreacted (R)-ethyl 3-phenylbutanoate.
- The aqueous layer contains the desired **(S)-3-phenylbutyric acid**.
- Isolation of **(S)-3-Phenylbutyric Acid**: The aqueous layer can be further processed by extraction with a suitable organic solvent after saturation with NaCl to isolate the **(S)-3-phenylbutyric acid**.
- Analysis: The enantiomeric excess of the resulting acid and unreacted ester can be determined by chiral HPLC analysis.

Quantitative Data for Enzymatic Resolution

Lipase Source	Substrate	Conversion (%)	Enantiomeric Excess (ee) of (S)-acid (%)	Reference
Burkholderia cepacia (Amano PS)	(±)-Ethyl 3-phenylbutanoate	~50	>97	[2]
Pseudomonas cepacia	(±)-Ethyl 3-phenylbutanoate	Not specified	High	[3]

Applications as a Chiral Building Block

The stereocenter in **(S)-3-phenylbutyric acid** can be incorporated into larger molecules, directing the stereochemistry of subsequent transformations. A notable, albeit complex, potential application lies in the synthesis of natural products like ibogamine, where chiral fragments are assembled to construct the final intricate structure. While direct use of **(S)-3-phenylbutyric acid** in published total syntheses of ibogamine is not explicitly detailed, its structural motif is relevant to the chiral pool approach for such complex targets.[1][4]

Conceptual Synthetic Pathway



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Caption: General synthetic strategy.

Conclusion

(S)-3-Phenylbutyric acid is a versatile and valuable chiral building block for the synthesis of enantiomerically pure compounds. The availability of robust synthetic methods, particularly enzymatic kinetic resolution, provides access to this important synthon. Its utility in the construction of complex molecular frameworks highlights its significance in modern organic synthesis and drug discovery. Further exploration of its applications in the total synthesis of natural products and active pharmaceutical ingredients is an active area of research.

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